molecular formula C6H14N2O B581123 trans-4-Methoxy-1-methylpyrrolidin-3-amine CAS No. 1212103-66-6

trans-4-Methoxy-1-methylpyrrolidin-3-amine

Cat. No.: B581123
CAS No.: 1212103-66-6
M. Wt: 130.19 g/mol
InChI Key: OHPHQGOFOZCOHP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-4-Methoxy-1-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 .


Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs) have attracted considerable attention for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs demonstrate high CO2 sorption capacity at low pressures and excellent CO2/N2 separation performance, showing potential in catalysis and environmental remediation (Yichao Lin, Chunlong Kong, Liang Chen, 2016).

Biogenic Amines Detection

The development of molecular methods for the early and rapid detection of biogenic amine-producing bacteria on foods is crucial for estimating the risk of biogenic amine content. These genetic procedures enable early control measures to prevent amine accumulation in food products, enhancing food safety and quality (J. M. Landete, B. de Las Rivas, Á. Marcobal, R. Muñoz, 2007).

CO2 Capture and Storage

Computational modeling and simulation studies have focused on the interaction between carbon dioxide and aqueous organic amines for CO2 capture, highlighting the potential of amine-based solutions in addressing global warming challenges. These studies provide insights into the reaction mechanisms and efficiency of amine solutions in capturing CO2, pointing towards the development of more effective carbon capture agents (Xin Yang, R. J. Rees, William Conway, G. Puxty, Qi Yang, D. Winkler, 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of Synthesis Pathway": "The synthesis of trans-4-Methoxy-1-methylpyrrolidin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methoxypyridine", "methylamine", "acetic anhydride", "sodium borohydride", "3-bromopyrrolidine" ], "Reaction": [ "Step 1: 4-methoxypyridine is reacted with methylamine in the presence of acetic anhydride to form N-methyl-4-methoxypyridin-3-amine.", "Step 2: N-methyl-4-methoxypyridin-3-amine is then reacted with sodium borohydride to reduce the pyridine ring to a pyrrolidine ring, forming N-methyl-4-methoxypyrrolidin-3-amine.", "Step 3: 3-bromopyrrolidine is reacted with N-methyl-4-methoxypyrrolidin-3-amine to form trans-4-Methoxy-1-methylpyrrolidin-3-amine." ] }

1212103-66-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

OHPHQGOFOZCOHP-PHDIDXHHSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)OC)N

SMILES

CN1CC(C(C1)OC)N

Canonical SMILES

CN1CC(C(C1)OC)N

synonyms

trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.